molecular formula C10H10N2O B2905590 1-(2-methoxyphenyl)-1H-imidazole CAS No. 10040-93-4

1-(2-methoxyphenyl)-1H-imidazole

Cat. No. B2905590
CAS RN: 10040-93-4
M. Wt: 174.203
InChI Key: UFXRSQDZZKCBBQ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-imidazole, also known as 2-MeOI, is an organic compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Scientific Research Applications

Synthesis and Biological Applications

  • Medicinal Chemistry : Imidazole derivatives, including those related to 1-(2-methoxyphenyl)-1H-imidazole, are noted for their significant biological activities, such as antimicrobial and anticancer properties. Their synthesis involves various methods and structural reactions, contributing significantly to medicinal chemistry (Ramanathan, 2017).
  • Anti-Inflammatory and Antifungal Agents : Some derivatives have been evaluated for their potential as anti-inflammatory and antifungal agents, demonstrating good efficacy and minimal gastrointestinal irritation (Husain et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitors : Imidazole derivatives are effective corrosion inhibitors for various metals, including mild steel. They show strong adsorption properties and act as mixed-type inhibitors, suggesting applications in industrial corrosion protection (Prashanth et al., 2021).

Optical and Electronic Properties

  • Nonlinear Optical Materials : Some derivatives exhibit enhanced fluorescence in the presence of metal ions, indicating their potential use in chemosensors and nonlinear optical (NLO) materials. Their electronic properties have been studied through quantum chemical calculations (Jayabharathi et al., 2012).

Analytical Applications

  • Chemosensors : Certain imidazole derivatives have been utilized in fluorescence-based anion sensing, with potential applications in environmental monitoring and analytical chemistry (Alreja & Kaur, 2016).

Miscellaneous Applications

  • Anti-Cancer Activity : Imidazole derivatives show potential in inducing apoptosis and cellular senescence, highlighting their applicability in cancer research (Sharma et al., 2014).
  • Antimicrobial Agents : Some derivatives have been explored as antimicrobial and antitubercular agents, showing significant activity against various bacterial and fungal strains (Ranjith et al., 2014).

properties

IUPAC Name

1-(2-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)12-7-6-11-8-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRSQDZZKCBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-imidazole

Synthesis routes and methods

Procedure details

To a degassed DMSO (20 mL) solution of imidazole (1.0 g, 15 mmol) was added 2-bromoanisole (1.25 mL, 10 mmol), KOH (1.12 g, 20 mmol) and Cu2O (280 mg, 2 mmol) under nitrogen. The resulting mixture was stirred at 140° C. for 24 hrs under N2. After cooling to room temperature, the mixture was poured into ethylacetate (EA) (50 mL) and filtered. The filtrate was washed with water (50 mL×3) and dried over anhydrous magnesium sulfate. After rotary evaporation, the crude oil was purified via column chromatography on silica gel with eluent of EA/MeOH (9/1, v/v), affording a light yellow liquid (50%). 1H-NMR (400 MHz, CDCl3) δ(ppm) 7.79 (s, 1H), 7.36 (t, J=7.8 Hz, 1H), 7.28 (d, J=7.8 Hz, 1H), 7.21 (s, 1H), 7.17 (s, 1H), 7.05 (m, 2H), 3.85 (s, 3H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

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